2-Methylfuran-methyl-d3
Overview
Description
2-Methylfuran-methyl-d3 is a deuterated derivative of 2-methylfuran, an organic compound belonging to the furan family. This compound is characterized by the replacement of three hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C5H3D3O, and it has a molecular weight of 85.12 g/mol . This compound is used primarily in scientific research, particularly in studies involving isotopic labeling and tracing.
Scientific Research Applications
2-Methylfuran-methyl-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of high-density liquid fuels and value-added chemicals through hydroxyalkylation and alkylation reactions
Safety and Hazards
Future Directions
Due to the rapidly growing interest in the use of biomass-derived furanic compounds as potential platform chemicals and fossil fuel replacements, there is a simultaneous need to understand the pyrolysis and combustion properties of such molecules . This suggests that “2-Methylfuran-methyl-d3” and related compounds may have potential for use in alternative fuels .
Mechanism of Action
Target of Action
2-Methylfuran-methyl-d3 is a labeled compound of 2-Methylfuran
Mode of Action
It is known that it is a labeled compound, meaning it has been altered by replacing hydrogen atoms with deuterium (d), an isotope of hydrogen . This labeling allows the compound to be tracked and traced in chemical reactions, providing valuable information about reaction dynamics, mechanisms, and pathways .
Pharmacokinetics
It is known that the compound is a clear, colorless liquid , which may influence its absorption and distribution.
Result of Action
As a labeled compound, it is primarily used for tracking and tracing molecules in chemical reactions . This can provide valuable insights into the dynamics and mechanisms of these reactions.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the temperature and pressure may influence the species profiles and rate constants of the reactions it is involved in . Furthermore, the compound’s stability may be affected by its storage conditions .
Biochemical Analysis
Biochemical Properties
2-Methylfuran-methyl-d3 interacts with various biomolecules in biochemical reactions
Cellular Effects
Furan compounds, including 2-Methylfuran, have been found to cause toxic effects in various body systems . They can enhance oxidative processes in lipids and proteins, leading to potential toxicity .
Molecular Mechanism
Furan compounds, including 2-Methylfuran, are known to undergo metabolic activation, which plays a vital role in triggering toxicities . This process involves the formation of reactive intermediates, which have the potential to react with biomacromolecules .
Temporal Effects in Laboratory Settings
Studies on furan compounds have shown that they can form in foods during thermal processing .
Dosage Effects in Animal Models
Furan has been found to cause cancer in experimental animal models .
Metabolic Pathways
Furan compounds, including 2-Methylfuran, are known to be metabolized in the body, with furan being eliminated through different pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylfuran-methyl-d3 can be synthesized through the selective hydrogenation of biomass-derived hemicellulose, followed by deuterium exchange reactions. The process involves the hydrolysis and dehydration of hemicellulose to produce 2-methylfuran, which is then subjected to deuterium exchange using deuterium gas (D2) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of deuterated reagents and catalysts to facilitate the deuterium exchange process. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction progress and verifying the isotopic purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylfuran-methyl-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylfuran-3-carboxylic acid.
Reduction: Reduction reactions can convert it into 2-methylfuran-3-ol.
Substitution: It can undergo substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: 2-Methylfuran-3-carboxylic acid
Reduction: 2-Methylfuran-3-ol
Substitution: Halogenated derivatives such as 2-bromo-2-methylfuran
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: The non-deuterated analog of 2-Methylfuran-methyl-d3, used in similar applications but without the isotopic labeling benefits.
2,5-Dimethylfuran: Another furan derivative with two methyl groups, used in the production of biofuels and as a chemical intermediate.
2,5-Furan-dicarboxylic acid: A furan derivative used in the production of renewable polymers and plastics
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and analytical studies. The presence of deuterium atoms allows for more precise tracking of the compound’s behavior and interactions, making it a valuable tool in various scientific research applications .
Properties
IUPAC Name |
2-(trideuteriomethyl)furan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKFNUFAXTZWDK-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662101 | |
Record name | 2-(~2~H_3_)Methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64954-34-3 | |
Record name | 2-(~2~H_3_)Methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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